8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic amine scaffold, with a naphthalene-1-sulfonyl group at the 8-position and a 1H-1,2,4-triazole substituent at the 3-position. Its molecular formula is C₁₉H₂₀N₄O₂S (MW: 368.45 g/mol), and it is cataloged under CAS 2319839-74-0 .
Properties
IUPAC Name |
8-naphthalen-1-ylsulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-26(25,19-7-3-5-14-4-1-2-6-18(14)19)23-15-8-9-16(23)11-17(10-15)22-13-20-12-21-22/h1-7,12-13,15-17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKMUTIISFDHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=CC=CC=C43)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic octane core, the introduction of the triazole ring, and the attachment of the naphthalene sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced forms of the triazole ring or the sulfonyl group. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Yellow Fever Virus (YFV). Compounds similar to 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane have shown efficacy in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research involving related naphthalene derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, derivatives with similar sulfonamide functionalities have been synthesized and evaluated for their anticancer activity, showing promising results comparable to established chemotherapeutic agents .
Antifungal Activity
The compound has also been explored for its antifungal properties. Studies indicate that compounds bearing naphthalene sulfonamide moieties exhibit inhibitory effects against pathogenic fungi, which are increasingly resistant to conventional antifungal treatments. This highlights the importance of developing new antifungal agents based on such structures .
Synthesis and Characterization
A study focusing on the synthesis of related triazole derivatives demonstrated successful methodologies for creating compounds with high yields and purity. Techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structures and assess their potential biological activities .
In Vitro Studies
In vitro evaluations have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing effective anticancer therapies .
Mechanism of Action
The mechanism of action of 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The triazole ring and the naphthalene sulfonyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 8-Position (Sulfonyl Group)
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Structure : Replaces naphthalene-1-sulfonyl with a bromophenyl-sulfonyl group.
- Molecular Formula : C₁₅H₁₇BrN₄O₂S (MW: 397.29 g/mol) .
- Lower molecular weight (397.29 vs. 368.45) due to the smaller phenyl group. Physical Properties: Boiling point 569.4°C (predicted), density 1.77 g/cm³, pKa 2.79 .
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane
- Structure: Pyrazole-sulfonyl group at the 8-position and phenoxy at the 3-position .
- Key Differences: The pyrazole group offers hydrogen-bonding sites (N-H), while phenoxy increases lipophilicity. Likely higher metabolic stability due to the bulky hexylphenoxy group.
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile
- Structure: 4-Aminophenyl-sulfonyl and cyano substituents .
- Key Differences: The amino group improves aqueous solubility via protonation. Cyano is a strong electron-withdrawing group, altering electronic properties compared to triazole.
Substituent Variations at the 3-Position
3-(4-Isopropylphenoxy)-8-azabicyclo[3.2.1]octane Derivatives
- Structure: Phenoxy instead of triazole .
- Lacks the hydrogen-bonding capability of triazole, reducing target affinity in polar interactions.
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane Hydrochloride
Core Modifications in Azabicyclo[3.2.1]octane Derivatives
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate
- Structure: Extended alkyl chain with dimethylamino and fluorophenyl groups .
- Fluorine atoms enhance metabolic stability via reduced CYP450 metabolism.
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane
Tabulated Comparison of Key Compounds
| Compound Name | 8-Substituent | 3-Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 8-(Naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | Naphthalene-1-sulfonyl | 1H-1,2,4-triazol-1-yl | 368.45 | High aromaticity, moderate solubility |
| 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | 2-Bromophenyl-sulfonyl | 1H-1,2,4-triazol-1-yl | 397.29 | Electrophilic Br, lower solubility |
| 8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[...] | Pyrazole-sulfonyl | Phenoxy | ~450 (estimated) | High lipophilicity, metabolic stability |
| 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile | 4-Aminophenyl-sulfonyl | Cyano | ~320 (estimated) | High solubility, electron-withdrawing |
Biological Activity
The compound 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is part of a class of azabicyclic compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique bicyclic structure with a naphthalene sulfonyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in inflammatory processes. For instance, This compound has been studied for its potential to inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a significant role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays, revealing its potential as an anti-inflammatory and analgesic agent. Below is a summary table of key findings from recent studies:
| Activity | IC50 (μM) | Target | Reference |
|---|---|---|---|
| NAAA Inhibition | 0.042 | Human NAAA | |
| HIV Reverse Transcriptase Inhibition | <0.1 | HIV-1 NNRTI | |
| Yellow Fever Virus Inhibition | TBD | Yellow Fever Virus |
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the naphthalene and triazole moieties can significantly impact biological activity. For example:
- Substituting different groups on the naphthalene ring has shown to enhance inhibitory potency against NAAA.
- Variations in the triazole position can affect the binding affinity and selectivity towards specific targets.
Case Study 1: NAAA Inhibition
In a study focused on the inhibition of NAAA, it was found that derivatives of azabicyclo compounds exhibited varying degrees of inhibitory activity. The lead compound demonstrated an IC50 value in the low nanomolar range, indicating strong potential for therapeutic applications in managing inflammation .
Case Study 2: HIV Inhibition
Another study explored the efficacy of triazole-based compounds against HIV reverse transcriptase. The results indicated that certain modifications led to picomolar activity against wild-type strains while retaining effectiveness against resistant mutants, suggesting that similar strategies could be applied to optimize the target compound for antiviral applications .
Q & A
Q. What are the optimal synthetic strategies for producing 8-(naphthalene-1-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Sulfonylation : Reacting the azabicyclooctane core with naphthalene-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Triazole Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole incorporation, using Cu(I) catalysts in solvents like DMF or acetonitrile .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water gradients) achieves >98% purity. Recrystallization from ethanol/water mixtures further refines crystalline products .
Key Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonylation | 65–75 | 85–90% |
| CuAAC | 70–80 | 90–95% |
| Final Purification | 60–70 | >98% |
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Stretching frequencies at 1350–1370 cm (S=O) and 3100–3150 cm (C-H triazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 438.15 for CHNOS) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies validate its mechanism of action?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 enzymes or bacterial topoisomerases, leveraging the triazole’s metal-chelating properties .
- In Vitro Assays :
- Cellular Studies : Fluorescence microscopy with FITC-labeled derivatives tracks subcellular localization in fungal hyphae .
Contradictions in Data:
- Conflicting reports on bacterial vs. fungal selectivity may arise from differences in assay conditions (e.g., pH, temperature). Standardize protocols using CLSI guidelines .
Q. What strategies address the compound’s chemical instability under acidic conditions?
Methodological Answer:
- Degradation Pathways : LC-MS identifies hydrolysis of the sulfonyl group at pH <3, forming naphthalene-sulfonic acid and azabicyclooctane fragments .
- Stabilization Methods :
- Formulation : Use lyophilized powders or cyclodextrin complexes to protect against hydrolysis .
- pH Adjustment : Buffered solutions (pH 5–7) in PBS or citrate maintain >90% stability over 30 days .
Q. How can analytical methods distinguish stereoisomers of the azabicyclooctane core?
Methodological Answer:
Q. What computational approaches guide structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How is the compound’s bioavailability optimized despite low solubility?
Methodological Answer:
- Solubility Enhancement :
- Permeability Assays : Caco-2 cell monolayers show P >1 × 10 cm/s, indicating moderate absorption .
Q. What experimental designs resolve contradictions in reported biological activities?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., MIC values against Aspergillus spp.) to identify outliers due to inoculum size variations .
- Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from assay noise. For example, steep slopes (>2.5) suggest cooperative binding .
Q. How is enantiomeric purity ensured during large-scale synthesis?
Methodological Answer:
- Chiral Catalysts : Employ (R)-BINAP-Pd complexes for asymmetric sulfonylation (ee >98%) .
- Process Monitoring : In-line FTIR tracks reaction progress and detects racemization (alert thresholds: ee <95%) .
Q. What in silico tools predict off-target effects in mammalian cells?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
